molecular formula C17H20N2O3S B5877788 N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide

N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide

Cat. No. B5877788
M. Wt: 332.4 g/mol
InChI Key: LOTRNRZQCUKZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide, commonly known as DMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor of a protein called MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53.

Mechanism of Action

DMPA binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMPA has been shown to have potent inhibitory effects on MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. It has also been shown to have potential therapeutic effects in other diseases such as osteoporosis and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of DMPA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPA in lab experiments is its specificity for MDM2, which allows for the selective inhibition of this protein without affecting other proteins. This specificity also allows for the study of the specific role of MDM2 in various diseases. However, one limitation of using DMPA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

Future research on DMPA should focus on further understanding its biochemical and physiological effects, as well as its potential therapeutic effects in various diseases. Additionally, research should focus on developing more potent and selective inhibitors of MDM2, which may have greater therapeutic potential than DMPA.

Synthesis Methods

The synthesis of DMPA involves the reaction of N-(2,3-dimethylphenyl)-beta-alanine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final product, DMPA.

Scientific Research Applications

DMPA has been extensively studied for its potential use in cancer research. As mentioned earlier, it is a small molecule inhibitor of MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by DMPA leads to the stabilization and activation of p53, which can induce apoptosis in cancer cells. DMPA has also been shown to have potential therapeutic effects in other diseases such as osteoporosis and Alzheimer's disease.

properties

IUPAC Name

3-(benzenesulfonamido)-N-(2,3-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-7-6-10-16(14(13)2)19-17(20)11-12-18-23(21,22)15-8-4-3-5-9-15/h3-10,18H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTRNRZQCUKZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2,3-dimethylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.